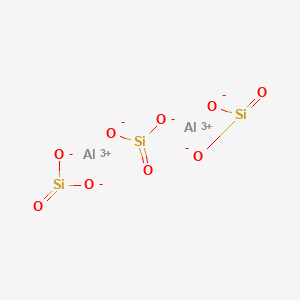
Bis(cyclopentadienyl)vanadium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is a violet crystalline solid that is paramagnetic and has been extensively studied in the field of organometallic chemistry . The compound belongs to the class of metallocenes, which are characterized by a metal ion sandwiched between two cyclopentadienyl rings.
Mechanism of Action
Target of Action
Bis(cyclopentadienyl)vanadium(II), also known as Vanadocene, is an organometallic compound . It is a metallocene, a class of organometallic compounds that typically have a metal ion sandwiched between two cyclopentadienyl rings
Mode of Action
Vanadocene is a reactive molecule with 15 valence electrons available, and it readily reacts with many ligands . For example, it reacts with alkynes to yield the corresponding vanadium-cyclopropene complexes . One reaction involves carbon monoxide, leading to an ionic vanadocene derivative when performed in an inert atmosphere .
Biochemical Pathways
It is known to participate in a series of reactions, such as oxidation reactions, reduction reactions, and cyclization reactions .
Preparation Methods
Bis(cyclopentadienyl)vanadium was first synthesized in 1954 by reducing vanadocene dichloride with aluminum hydride, followed by sublimation in a vacuum at 100°C . A more modern synthesis involves treating [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] with cyclopentadienylsodium in tetrahydrofuran (THF) to produce the compound . The reaction can be represented as: [ 2 [V₂Cl₃(THF)₆]₂[Zn₂Cl₆] + 8 NaCp + THF \rightarrow 4 Cp₂V ]
Chemical Reactions Analysis
Bis(cyclopentadienyl)vanadium is a reactive molecule due to its 15 valence electrons. It readily undergoes various types of reactions, including:
Oxidation: It can be oxidized to the monocation when treated with a ferrocenium salt in toluene.
Reduction: Reduction of [V(Cp)₂(CO)] under mild conditions yields [V(Cp)(CO)₄].
Substitution: It reacts with alkynes to form vanadium-cyclopropene complexes and with carbon monoxide to form ionic vanadocene derivatives.
Common reagents used in these reactions include carbon monoxide, ferrocenium salts, and alkynes. Major products formed include vanadium-cyclopropene complexes and ionic vanadocene derivatives .
Scientific Research Applications
Bis(cyclopentadienyl)vanadium has several applications in scientific research:
Material Science: It is involved in the preparation of electronic materials.
Organometallic Chemistry: The compound is extensively studied for its unique properties and reactivity.
Comparison with Similar Compounds
Bis(cyclopentadienyl)vanadium can be compared with other metallocenes such as:
- Bis(cyclopentadienyl)chromium(II)
- Bis(cyclopentadienyl)cobalt(II)
- Bis(cyclopentadienyl)nickel(II)
- Bis(cyclopentadienyl)ruthenium(II)
These compounds share similar structures but differ in their reactivity and applications. For instance, bis(cyclopentadienyl)cobalt(II) is used in different catalytic processes compared to this compound(II) .
Properties
CAS No. |
1277-47-0 |
|---|---|
Molecular Formula |
C10H10V |
Molecular Weight |
181.13 g/mol |
IUPAC Name |
cyclopenta-1,3-diene;vanadium(2+) |
InChI |
InChI=1S/2C5H5.V/c2*1-2-4-5-3-1;/h2*1-5H;/q2*-1;+2 |
InChI Key |
YXQWGVLNDXNSJJ-UHFFFAOYSA-N |
SMILES |
C1C=CC=[C-]1.C1C=CC=[C-]1.[V+2] |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[V+2] |
physical_description |
Violet crystalline solid; Insoluble in water; [MSDSonline] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Sodium 2-[(2-Hydroxynaphthyl)Azo]Naphthalenesulphonate](/img/structure/B1143368.png)


![[(3S,5S,8R,9S,10S,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B1143375.png)



